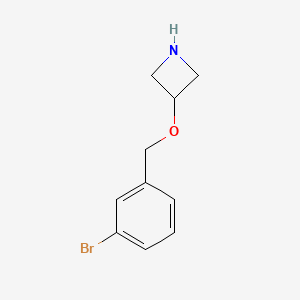![molecular formula C8H7N3O2 B1525251 3-アミノ-1H-ピロロ[2,3-c]ピリジン-7-カルボン酸 CAS No. 1190310-11-2](/img/structure/B1525251.png)
3-アミノ-1H-ピロロ[2,3-c]ピリジン-7-カルボン酸
概要
説明
3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H7N3O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学的研究の応用
3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research focuses on its potential as a therapeutic agent targeting specific molecular pathways.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary targets of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs play a crucial role in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition is achieved by preventing the dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which are necessary steps for the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid affects several biochemical pathways. The most significant of these is the FGF-FGFR axis, which regulates various cellular processes. Upon binding to fibroblast growth factors, FGFRs typically undergo dimerization and autophosphorylation, leading to the activation of downstream signaling pathways, including RAS-MEK-ERK, PLCγ, and PI3K-Akt . The inhibition of FGFRs by 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid disrupts these pathways, potentially leading to the inhibition of cell proliferation and migration, among other effects .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, such as good bioavailability .
Result of Action
The inhibition of FGFRs by 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can lead to various molecular and cellular effects. For instance, it has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are crucial in cell proliferation, differentiation, and angiogenesis . The interaction between 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid and FGFRs involves binding to the receptor’s active site, thereby preventing the phosphorylation and subsequent activation of downstream signaling pathways.
Cellular Effects
The effects of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid has been observed to inhibit cell proliferation and induce apoptosis by disrupting the FGFR signaling pathway . This disruption leads to decreased activation of the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell survival and growth.
Molecular Mechanism
At the molecular level, 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of tyrosine residues. This inhibition blocks the activation of downstream signaling cascades, leading to reduced cell proliferation and increased apoptosis . Additionally, 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid may also influence gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that continuous exposure to 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent across both in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as weight loss and organ toxicity, have been observed . These findings suggest a narrow therapeutic window for 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These metabolic processes can influence the overall efficacy and toxicity profile of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid.
Transport and Distribution
Within cells and tissues, 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as tumor tissues, where it exerts its therapeutic effects . The distribution of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is influenced by factors such as tissue permeability and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications, such as phosphorylation, may also influence the subcellular distribution and activity of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, directing it to specific compartments or organelles within the cell.
準備方法
The synthesis of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Larock indole synthesis, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research needs .
化学反応の分析
3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolopyridine ring.
類似化合物との比較
3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Known for its potent FGFR inhibitory activity.
7-azaindole: Used in the synthesis of serotonin receptor agonists and antagonists.
1H-pyrazolo[3,4-b]pyridine: Exhibits significant biomedical applications, including anticancer properties.
The uniqueness of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid lies in its specific structural features and the diverse range of biological activities it can exhibit.
特性
IUPAC Name |
3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-3-11-6-4(5)1-2-10-7(6)8(12)13/h1-3,11H,9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVSIZDMRJKPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601222425 | |
| Record name | 3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-11-2 | |
| Record name | 3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601222425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


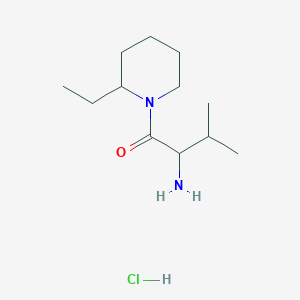
![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine](/img/structure/B1525174.png)
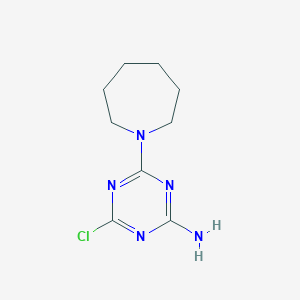
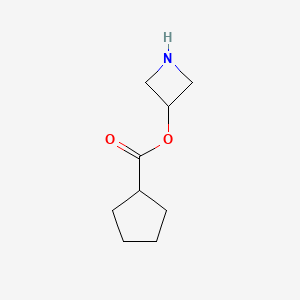
![4-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1525180.png)
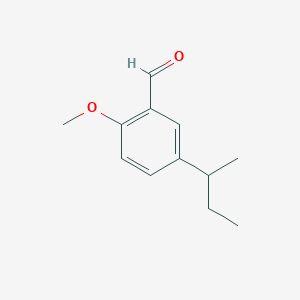
![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1525183.png)
![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525184.png)
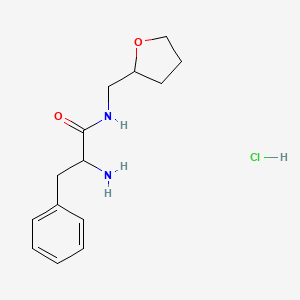
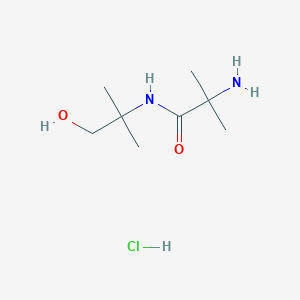

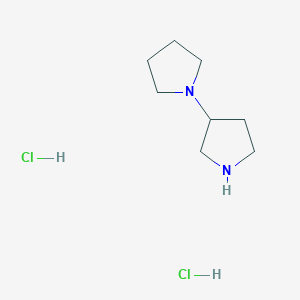
![3-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1525190.png)
